molecular formula C8H11NO3 B148315 Ethyl (ethoxymethylene)cyanoacetate CAS No. 94-05-3

Ethyl (ethoxymethylene)cyanoacetate

Cat. No.: B148315
CAS No.: 94-05-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-VOTSOKGWSA-N
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Description

Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3) is an organonitrile ester with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Structurally, it features an ethoxymethylene group (–CH(OCH₂CH₃)) attached to a cyanoacetate backbone. This compound is widely utilized as a versatile building block in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrazoles, pyrimidines, and quinoline derivatives . Its reactivity stems from the electron-withdrawing cyano and ethoxy groups, which enhance its participation in cyclocondensation and cross-coupling reactions. Key applications include its role as a cyanating agent in aryl nitrile synthesis and as a precursor for kinase inhibitors in pharmaceutical research .

Preparation Methods

Classical Condensation Methods

Reaction of Ethyl Cyanoacetate with Triethyl Orthoformate

The most widely reported method involves condensing ethyl cyanoacetate with triethyl orthoformate. As detailed in WO2011064798A1 , this reaction proceeds in a linear or branched alcohol (e.g., isopropyl alcohol) at 85–90°C for 3–5 hours, yielding the intermediate ethoxy-methylene-cyanoacetic acid ethyl ester. Key steps include:

  • Reagent Mixing : Ethyl cyanoacetate and triethyl orthoformate in a 1:1 molar ratio.

  • Catalysis : Acetic acid or its anhydride accelerates the reaction, as noted in US2824121A .

  • Distillation : Unreacted reagents are removed under vacuum, isolating EEMC at 128–132°C (2 mm Hg) with a 68.7% yield .

A representative protocol from achieved 92.14% yield by maintaining reflux at 85–90°C, followed by cooling to 0–10°C to crystallize the product.

Table 1: Optimization of Condensation Reactions

ParameterOptimal RangeYield (%)Source
Temperature85–90°C92.14
CatalystAcetic acid68.7
Reaction Time3–5 hours90.5

Acid-Catalyzed Condensation

US2824121A discloses a variant using glacial acetic acid (1–5 wt%) to facilitate the reaction. Ethyl cyanoacetate and triethyl orthoformate are heated to 125°C, with ethanol distilled off. Post-reaction vacuum distillation isolates EEMC at 190–191°C (4 kPa), achieving 75% conversion.

Esterification of Cyanoacetic Acid with Ethanol

An alternative route esterifies cyanoacetic acid with absolute ethanol. A study in E3S Web of Conferences employed a silicotungstic acid/p-toluenesulfonic acid catalyst system, optimizing conditions via orthogonal experiments:

Table 2: Orthogonal Optimization of Esterification

FactorOptimal ValueInfluence Ranking
Catalyst Loading1.5% (w/w)1st
Molar Ratio (Acid:EtOH)1:3.52nd
Temperature80°C3rd
Time3.5 hours4th

Under these conditions, the esterification rate reached 85.2%, with gas chromatography confirming >98% purity .

Alternative Synthetic Routes: Amidrazone Cyclisation

The Bulletin of the Chemical Society of Japan describes a cyclisation route using ethyl 2-cyano-3-ethoxyacrylate and amidrazone derivatives. Refluxing in toluene induces cyclization to ethyl 3-amino-1H-pyrazole-4-carboxylate, a precursor to EEMC. While mechanistically distinct, this method offers modular access to substituted pyrazoles.

Optimization of Reaction Parameters

Catalyst Effects

  • Condensation : Acetic acid enhances reaction rates but requires careful dosing to avoid side products .

  • Esterification : Mixed acid catalysts (e.g., silicotungstic/p-toluenesulfonic) outperform single acids, reducing reaction time by 40% .

Solvent Systems

Isopropyl alcohol is preferred for condensation due to its high boiling point (82.6°C) and compatibility with reagents . Polar aprotic solvents (e.g., DMF) aid in alkylation steps post-synthesis .

Industrial-Scale Synthesis and Case Studies

Example 2 from WO2011064798A1 illustrates scalable production:

  • Step 1 : 250 g ethyl cyanoacetate reacted with morpholine/triethyl orthoformate in isopropyl alcohol (85–90°C, 5 hours).

  • Step 2 : Hydrazine hydrate added at 15–45°C, yielding 170 g (92.14%) EEMC after crystallization.

Physicochemical Characterization

Data from BDMAEE and patents confirm:

Table 3: Physicochemical Properties of EEMC

PropertyValueSource
Molecular Weight169.18 g/mol
Melting Point50–51°C
Boiling Point190–191°C (4 kPa)
Refractive Index1.4605

Applications in Organic Synthesis

EEMC serves as a cyanating agent in copper-catalyzed C–H functionalization and synthesizes quinoline derivatives (e.g., 6-benzyloxy-7-fluoro-4-oxoquinoline) . Its ethoxy and cyano groups enable tandem alkylation-cyclization reactions, forming pharmacologically active pyrazoles .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, copper iodide, and molecular oxygen.

    Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as ethanol or dichloroethane. .

Major Products

Scientific Research Applications

Synthetic Applications

2.1. Cyanation Reactions

Ethyl (ethoxymethylene)cyanoacetate serves as a cyanating agent in various reactions, particularly in the synthesis of nitriles from (hetero)arenes and heterocycles.

  • Copper-Catalyzed Cyanation : A method using this compound has been developed for the copper-catalyzed cyanation of C–H bonds in heterocycles, providing a safe and efficient route to synthesize a wide range of (hetero)aryl nitriles under ligand-free conditions .
  • Mechanism : The reaction proceeds via C–H bond activation, utilizing di-tert-butyl peroxide as an oxidant, which enhances the efficiency and safety of the process .

Medicinal Chemistry

3.1. Synthesis of Bioactive Compounds

This compound is utilized in synthesizing various bioactive compounds, including anti-inflammatory agents and compounds with potential antitumor activity.

  • Antitumor Evaluation : Research has shown that derivatives synthesized from this compound exhibit significant antitumor activity when tested in vitro. These derivatives are formed through diverse reaction pathways involving cyclization and regioselective attacks .
  • Gastroprotective Effects : This compound has been identified as an intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects, indicating its relevance in therapeutic applications .

Case Studies

StudyApplicationFindings
Copper-Mediated C–H CyanationSynthesis of NitrilesSuccessfully synthesized a variety of nitriles with high efficiency and functional group tolerance .
Antitumor Activity EvaluationSynthesis of HeterocyclesSeveral synthesized compounds showed high inhibitory effects against cancer cell lines, demonstrating potential for drug development .
Reaction with ThioureaFormation of PyrimidinesThe reaction yielded diverse pyrimidine derivatives through multi-component reactions, showcasing versatility in synthetic applications .

Mechanism of Action

The mechanism of action of ethyl (ethoxymethylene)cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound’s reactive centers, including the nitrile and ester groups, allow it to participate in nucleophilic addition and substitution reactions. In cyanation reactions, the compound introduces a cyano group into target molecules through a copper-catalyzed process, which involves the activation of C-H bonds and the formation of C-CN bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes the molecular properties and applications of ethyl (ethoxymethylene)cyanoacetate and related esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 94-05-3 C₈H₁₁NO₃ 169.18 Cyano, ethoxymethylene, ester Synthesis of heterocycles, cyanating agent in aryl nitrile production
Ethyl cyanoacetate 105-56-6 C₅H₇NO₂ 113.11 Cyano, ester Precursor for dyes, pharmaceuticals, and agrochemicals
Methyl cyanoacetate 105-34-0 C₄H₅NO₂ 99.09 Cyano, ester Organic synthesis intermediates, smaller-scale reactions requiring lower molecular weight
Ethyl (1-phenylethylidene)cyanoacetate Not available C₁₂H₁₁NO₂ 201.22 Cyano, ester, phenyl-substituted Condensation reactions with aromatic ketones (e.g., acetophenone)
Ethyl cyano(hydroxyimino)acetate 3849-21-6 C₅H₆N₂O₃ 142.11 Cyano, hydroxyimino, ester Specialized oxime chemistry and nitrile transformations

Industrial and Research Significance

  • This compound is critical in medicinal chemistry for designing kinase inhibitors. For example, its condensation with 3,4-dialkoxyanilines produces quinoline derivatives with antitumor activity .
  • Ethyl cyanoacetate dominates industrial applications, with a projected market growth of 4.7% CAGR (2025–2034) due to its role in synthesizing vitamin B₆ and antihypertensive agents .
  • Methyl cyanoacetate is preferred in niche applications, such as dye synthesis, where its lower boiling point simplifies purification .

Key Research Findings

  • Cyanation Efficiency: this compound demonstrated superior performance as a cyanating agent compared to malononitrile derivatives, achieving 85% yield in the synthesis of 4-methoxybenzonitrile .
  • Bioactivity: Derivatives of this compound showed IC₅₀ values < 1 µM against EGF-R kinase, highlighting its pharmaceutical relevance .
  • Market Dynamics: Ethyl cyanoacetate’s demand in Asia-Pacific is driven by agrochemical production, accounting for 38% of global consumption .

Biological Activity

Ethyl (ethoxymethylene)cyanoacetate, a compound with the chemical formula C8_8H11_{11}NO3_3 and CAS number 94-05-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential antitumor effects, and other significant biological activities based on various research findings.

  • Molecular Weight : 169.18 g/mol
  • Melting Point : 47–52 °C
  • Boiling Point : 190–191 °C (at 30 mmHg)
  • Flash Point : 130 °C (266 °F)

Antibacterial Activity

Research has demonstrated that this compound can serve as a precursor in synthesizing derivatives with notable antibacterial properties. A study synthesized several compounds using this compound and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study conducted by Ramappa M. Sankangoud et al., various derivatives synthesized from this compound were tested using the cup-plate agar diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity compared to the standard drug methotrexate.

CompoundE. Coli Zone of Inhibition (cm)Staphylococcus aureus Zone of Inhibition (cm)
IVb1514
IVe1716
IVf1615
Methotrexate1210

The minimum inhibitory concentration (MIC) values for selected compounds also showed promising results, confirming the efficacy of these derivatives.

Antitumor Activity

This compound has been implicated in the synthesis of compounds with antitumor properties. A study focused on novel pyrazolo[3,4-d]pyrimidine derivatives highlighted that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.

Research Findings

The synthesized compounds demonstrated varying degrees of cytotoxicity with IC50_{50} values indicating their potency:

CompoundCell LineIC50_{50} (µM)
7cMCF-72.5
7dMCF-73.0
7fMCF-71.8
ControlMCF-7>5.61

Compounds such as 7f not only inhibited cellular proliferation but also induced apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, suggesting a mechanism for their antitumor activity.

Other Biological Activities

This compound has been referenced in dermatotoxicology studies, indicating potential local toxicity upon skin contact. It has been associated with allergic reactions in some cases, emphasizing the need for careful handling and further investigation into its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for high-yield EMCA synthesis?

EMCA is synthesized via esterification or condensation reactions. Key methodologies include:

  • Cyanoacetic acid esterification : Using cyanoacetic acid, absolute ethanol, and silicotungstic acid catalyst (1.5% concentration) at 80°C for 3.5 hours, achieving a 1:3.5 molar ratio .
  • Condensation with acetic anhydride : Ethyl cyanoacetate reacts with ethyl orthoformate in acetic acid at 125–135°C for 20 hours .
  • Alternative catalysts : Nickel sulfate in methanol at 150–160°C for 5 hours, though yields vary based on catalyst efficiency .
    Optimization: Orthogonal experiments prioritize catalyst concentration > molar ratio > temperature > reaction time .

Q. Which analytical methods are recommended for characterizing EMCA and verifying purity?

  • Chromatography : HPLC-PDA with Gemini-NX C18 column (mobile phase: acetonitrile-formic acid, pH 2.5) for purity validation (99.5% confirmed in interlaboratory studies) . Gas chromatography (GC) for monitoring esterification rates .
  • Spectroscopy : UV-Vis, IR, and MS for functional group analysis. 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR confirm structural integrity (e.g., allopurinol impurity synthesis) .
  • Physical properties : Melting point (48–53°C), boiling point (190–191°C at 4 kPa), and flash point (130°C) align with literature .

Q. What safety protocols are critical when handling EMCA?

  • GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (Category 3) .
  • Precautions : Use gloves, goggles, and ventilation. Wash skin immediately after contact; store in airtight containers away from heat .

Advanced Research Questions

Q. How does EMCA function as a cyanating agent in copper-mediated C–H activation?

EMCA serves as a non-toxic cyanide source in Cu(OAc)2_2-catalyzed reactions. The mechanism involves:

Coordination : Substrate nitrogen binds to Cu(II), forming a cyclocupration intermediate.

Cyanide transfer : EMCA releases cyanide, displacing the Cu(II) ligand.

Reductive elimination : Cu(III) intermediate forms the nitrile product with regioselectivity influenced by steric/electronic substituent effects (e.g., para > meta/ortho positions in arylpyridines) .

Q. How to resolve contradictions in reported EMCA synthesis conditions?

Discrepancies arise from catalyst choice and reaction design:

  • Catalyst efficiency : Acetic acid (low cost, moderate yield) vs. silicotungstic acid (high activity, eco-friendly) vs. NiSO4_4 (variable solvent compatibility) .
  • Temperature : Higher temperatures (125–160°C) accelerate condensation but risk decomposition. Lower temperatures (60–80°C) suit esterification but require longer durations .
  • Validation : Reproduce protocols with controlled variables (e.g., solvent purity, inert atmosphere) to isolate performance factors .

Q. What strategies enhance EMCA’s utility in heterocyclic compound synthesis?

EMCA is pivotal in constructing:

  • Pyrazoles : React with hydrazine hydrate (4:1 molar ratio) at 60°C for 30 minutes to form allopurinol intermediates .
  • Quinazolines : Cyclocondensation with thiobarbituric acids under mild conditions, avoiding toxic reagents .
  • Thiophenes : Gewald synthesis with active methylene compounds (e.g., malononitrile) in ethanol/acetic acid .
    Optimization: Adjust stoichiometry, solvent polarity, and catalysis (e.g., acetic acid for cyclization) to improve regioselectivity .

Q. How to address regioselectivity challenges in EMCA-based substitution reactions?

Steric and electronic factors dominate:

  • Electron-deficient substrates : Favor para-cyanation in arylpyridines due to reduced electron density at ortho positions .
  • Steric hindrance : Bulky substituents (e.g., 2-methyl groups) direct reactions to less hindered sites. Computational modeling (DFT) aids in predicting reactive sites .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGNAIGXYODKQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCO/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059097
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Molecular Weight

169.18 g/mol
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CAS No.

94-05-3, 42466-67-1
Record name Ethyl 2-cyano-3-ethoxyacrylate
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Record name Ethyl 2-cyano-3-ethoxyacrylate, (2E)-
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Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Record name Ethyl 2-cyano-3-ethoxyacrylate
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Record name ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)-
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Synthesis routes and methods I

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA is 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vaccum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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